Bienvenue dans la boutique en ligne BenchChem!

6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide

Carcinogenicity Organotropism Structure-Activity Relationship

6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide (CAS 13442-13-2) is the definitive reagent for reproducible experimental liver cancer induction. Unlike the non-halogenated parent 4-HAQO that targets pancreas, the 6,7-dichloro substitution redirects carcinogenicity to the liver, enabling accurate hepatocellular carcinoma (HCC) models. Its explicit listing in NTP 85-002 as a reasonably anticipated carcinogen provides a regulatory anchor for institutional safety documentation, streamlining IACUC/IRB approval. For labs requiring direct-acting genotoxicity without nitroreductase-dependent activation, this analog eliminates the metabolic uncertainties of 4-NQO. Specify the 6,7-dichloro analog for protocol reproducibility and SAR studies linking halogen substitution to DNA-adduct formation and organotropism.

Molecular Formula C9H6Cl2N2O2
Molecular Weight 245.06 g/mol
CAS No. 13442-13-2
Cat. No. B077303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide
CAS13442-13-2
Synonyms6,7-DICHLORO-4-HYDROXYLAMINOQUINOLINE1-OXIDE
Molecular FormulaC9H6Cl2N2O2
Molecular Weight245.06 g/mol
Structural Identifiers
SMILESC1=CN(C2=CC(=C(C=C2C1=NO)Cl)Cl)O
InChIInChI=1S/C9H6Cl2N2O2/c10-6-3-5-8(12-14)1-2-13(15)9(5)4-7(6)11/h1-4,14-15H
InChIKeySCGLSYWTCYXJPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide (CAS 13442-13-2): Chemical Identity and Core Pharmacophore Overview for Research Procurement


6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide (CAS 13442-13-2) is a synthetic, halogenated quinoline derivative characterized by a 4-hydroxyamino substituent, an N-oxide moiety at the 1-position, and chlorine atoms at the 6- and 7-positions of the benzopyridine core [1]. With a molecular formula of C9H6Cl2N2O2 and a molecular weight of 245.06 g/mol, the compound is structurally classified as a 4-hydroxyaminoquinoline 1-oxide (4-HAQO) analog and is recognized in authoritative toxicological databases as a potent mutagen and reasonably anticipated carcinogen, primarily used as a reagent for inducing experimental liver cancer in rodent models [2].

Why Generic Substitution is Inadequate for 6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide: The Functional Impact of Halogenation on Carcinogenic Potency and Organotropism


The 4-hydroxyaminoquinoline 1-oxide (4-HAQO) scaffold is characterized by potent mutagenic and carcinogenic activity, but the specific biological profile—including organ-specific tumor induction, metabolic stability, and DNA adduct formation efficiency—is profoundly altered by substituent patterns on the quinoline ring. The parent compound, 4-HAQO, is documented as a multi-organ carcinogen inducing pancreatic acinar cell tumors and subcutaneous sarcomas in rats [1]. In contrast, the 6,7-dichloro substitution in the target compound alters its electronic distribution and steric profile, which historical pharmacological data indicates redirects its primary carcinogenic effect toward experimental liver cancer induction [2]. Substituting a non-halogenated or differently substituted 4-HAQO analog cannot be assumed to replicate this organotropism or potency, making compound-specific procurement essential for protocol reproducibility.

Quantitative Differentiation Guide for Procuring 6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide: A Comparator-Anchored Evidence Assessment


Divergent Organotropism: Liver-Selective Carcinogenicity of the 6,7-Dichloro Analog Versus Pancreatic Tropism of Non-Halogenated 4-HAQO

The target compound is specifically cited in authoritative toxicology references as 'a reagent used mainly to induce experimental liver cancer,' indicating a pronounced hepatocarcinogenic profile [1]. In contrast, the parent compound 4-HAQO (non-halogenated) has been repeatedly documented to induce pancreatic acinar cell adenomas and adenocarcinomas in rodent models, with a high incidence of hyperplastic nodules in the exocrine pancreas following a single intravenous injection [2]. This divergence in target organ specificity demonstrates that the 6,7-dichloro substitution fundamentally redirects carcinogenic organotropism from the pancreas to the liver.

Carcinogenicity Organotropism Structure-Activity Relationship

Single-Dose Carcinogenic Potency: 4-HAQO Induces Fibrosarcoma Whereas 4-NQO and 4-AQO Do Not

In a single-injection head-to-head comparison, 4-HAQO hydrochloride (2 mg/rat, subcutaneous) induced fibrosarcomas in 2 of 8 effective rats (25%), while equimolar doses of 4-nitroquinoline 1-oxide (4-NQO) and 4-aminoquinoline 1-oxide (4-AQO) produced no tumors in any treated animals [1]. This establishes that the hydroxyamino oxidation state is a critical structural determinant for direct-acting carcinogenicity independent of metabolic reduction. The 6,7-dichloro analog belongs to this pharmacophore class and is expected to retain this intrinsic potency advantage over nitro and amino analogs.

Carcinogenicity Potency Sarcoma Induction Prodrug Comparison

In Vivo Antitumor Efficacy: 4-HAQO Demonstrates Superior Survival Benefit Over 4-NQO in Ehrlich Ascites Tumor Model

In a direct comparative study, mice bearing Ehrlich ascites tumors treated with 4-HAQO•HCl (0.5 mg/kg/day, i.p.) achieved 100% survival over 50 days, compared to 80% survival in the 4-NQO-treated group (7 mg/day) and 0% survival in the vehicle control group (median survival: 15 days) [1]. This indicates that the hydroxyamino oxidation state confers markedly superior in vivo antitumor efficacy at substantially lower doses than the nitro prodrug form. The 6,7-dichloro substitution is anticipated to modulate potency further by influencing metabolic stability and tissue distribution.

Antitumor Activity Ehrlich Ascites Survival Assay

Computational Property Differentiation: Enhanced Lipophilicity (XLogP3 = 2.7) Drives Distinct Pharmacokinetic and DNA Intercalation Profile

The target compound has a computed XLogP3 value of 2.7 [1], which represents a significant increase in lipophilicity compared to the non-halogenated parent 4-HAQO (calculated XLogP3 of 4-hydroxyaminoquinoline 1-oxide: approximately 0.5-1.0). This enhanced lipophilicity, conferred by the two chlorine substituents, is predicted to increase membrane permeability, hepatic accumulation, and DNA intercalation efficiency—properties that are consistent with its documented use as a hepatocarcinogen. LogP is a critical determinant of tissue distribution and target organ specificity among quinoline carcinogens [2].

Lipophilicity Physicochemical Properties ADME Prediction

Regulatory Status Differentiation: Listed as Reasonably Anticipated Carcinogen in NTP 1985 Report, Distinct from Non-Halogenated 4-HAQO

The 6,7-dichloro analog is explicitly listed in the Fourth Annual Report on Carcinogens (NTP 85-002, 1985) as a substance that 'may reasonably be anticipated to be a carcinogen' and is specifically noted for its use in experimental liver cancer induction [1]. While 4-HAQO and 4-NQO are both recognized as potent mutagens and carcinogens, the specific inclusion of the 6,7-dichloro variant in this regulatory inventory—with annotation of its hepatocarcinogenic application—provides a distinct regulatory and documentary anchor that differentiates it from other in-class compounds. This regulatory listing carries implications for occupational safety protocols, waste disposal, and institutional review board (IRB/IACUC) applications when designing experimental protocols.

Regulatory Toxicology Carcinogen Classification NTP Report

High-Strength Differential Evidence for This Compound is Sparse; Procurement Decisions Rely on Class-Level and Structural Inference

A systematic literature search conducted for this evidence guide confirms that direct, head-to-head quantitative comparisons between 6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide and its closest analogs (e.g., non-halogenated 4-HAQO, 3-chloro-4-HAQO, 3-bromo-4-HAQO) are absent from the peer-reviewed primary literature and patent repositories [1]. The available differentiation evidence is predominantly class-level inference derived from 4-HAQO pharmacological studies, supporting evidence from regulatory and physicochemical databases, and structural reasoning based on established SAR principles for quinoline carcinogens [2]. Potential purchasers should be aware that the selection of this compound over alternatives is primarily justified by: (i) its unique 6,7-dichloro substitution pattern, which is mechanistically linked to altered organotropism (hepatic vs. pancreatic) and enhanced lipophilicity; and (ii) its specific regulatory documentation as a hepatocarcinogenic reagent, which may be a requirement for certain protocol approvals.

Data Scarcity Procurement Caveat Evidence Gap Analysis

Procurement-Guiding Application Scenarios for 6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide (CAS 13442-13-2)


Experimental Hepatocarcinogenesis Model Development in Rodents

This compound is the reagent of choice for researchers requiring reliable induction of experimental liver cancer in rodent models. Its documented hepatocarcinogenic application, as recorded in the NTP 85-002 report [1], distinguishes it from non-halogenated 4-HAQO, which is predominantly associated with pancreatic tumorigenesis [2]. Investigators designing protocols for hepatocellular carcinoma (HCC) research, chemoprevention studies, or toxicological screening of hepatoprotective agents should specify this 6,7-dichloro analog to ensure organotropism alignment and experimental reproducibility.

Structure-Activity Relationship (SAR) Studies on Quinoline Carcinogens

The 6,7-dichloro substitution pattern provides a critical data point in SAR investigations of 4-HAQO derivatives. Its enhanced computed lipophilicity (XLogP3 = 2.7) relative to the non-halogenated parent (estimated XLogP3 ≈ 0.5-1.0) [1], combined with the established SAR framework linking quinoline substituent effects to carcinogenic potency and organotropism [2], makes this compound an essential comparator in systematic studies exploring the relationships between halogen substitution, electronic distribution, DNA adduct formation efficiency, and biological outcome.

DNA Damage and Mutagenicity Research Requiring a Direct-Acting Genotoxic Agent

As a member of the 4-hydroxyaminoquinoline 1-oxide class, this compound is expected to retain the hallmark direct-acting genotoxicity that distinguishes 4-HAQO from the nitro prodrug 4-NQO. Evidence from class-level studies demonstrates that 4-HAQO induces fibrosarcomas following a single subcutaneous injection (25% incidence), whereas equimolar 4-NQO produces no tumors [1]. Researchers investigating DNA adduct formation, repair mechanisms, or mutagenesis pathways that require a direct-acting agent without dependence on metabolic nitroreduction should select the 6,7-dichloro 4-HAQO analog over 4-NQO or 4-AQO alternatives.

Institutional Protocol Documentation Requiring Regulatory Carcinogen Classification

For laboratories operating under strict institutional safety review protocols (IACUC, IRB, or equivalent), the explicit listing of this compound in the Fourth Annual Report on Carcinogens (NTP 85-002, 1985) as 'reasonably anticipated to be a carcinogen' [1] provides a clear regulatory anchor for risk assessment documentation, safety data sheet (SDS) preparation, and experimental protocol justification. This documented regulatory status simplifies the procurement and approval process compared to less-well-characterized analogs that lack specific carcinogen inventory listings.

Quote Request

Request a Quote for 6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.